molecular formula C10H12OS B14267486 2-Propen-1-ol, 2-[(phenylthio)methyl]- CAS No. 141502-71-8

2-Propen-1-ol, 2-[(phenylthio)methyl]-

Cat. No.: B14267486
CAS No.: 141502-71-8
M. Wt: 180.27 g/mol
InChI Key: LDGJGEVXDOFJDD-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 2-[(phenylthio)methyl]- is a secondary alcohol derivative featuring a propenol backbone (C3H5OH) with a phenylthio methyl substituent at the second carbon. The phenylthio group introduces aromaticity and sulfur-based electronic effects, distinguishing it from simpler allylic alcohols. The sulfur atom in the phenylthio moiety may enhance lipophilicity and influence reactivity, such as in nucleophilic substitutions or oxidation reactions .

Properties

CAS No.

141502-71-8

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2

InChI Key

LDGJGEVXDOFJDD-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)CSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-[(phenylthio)methyl]- typically involves the reaction of allyl alcohol with phenylthiomethyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of allyl alcohol attacks the electrophilic carbon of phenylthiomethyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium hydroxide as the base, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-[(phenylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the phenylthio group.

Scientific Research Applications

2-Propen-1-ol, 2-[(phenylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-[(phenylthio)methyl]- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylthio group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Propen-1-ol, 2-methyl (Methallyl Alcohol)

  • Molecular Formula : C4H8O vs. C10H12OS (estimated for 2-[(phenylthio)methyl]- derivative).
  • Functional Groups : Methallyl alcohol lacks the phenylthio substituent, resulting in lower molecular weight (72.11 g/mol vs. ~180.26 g/mol) and reduced steric hindrance.
  • Reactivity : Methallyl alcohol undergoes typical primary alcohol reactions (e.g., oxidation to methacrylic acid). The phenylthio group in the target compound may confer resistance to oxidation due to electron-withdrawing effects of sulfur .
  • Applications: Methallyl alcohol is used in polymer synthesis; the phenylthio derivative could serve as a monomer for specialty polymers with sulfur-containing backbones.

2-Methyl-1,1,3,3-tetraphenylpropan-2-ol

  • Structure: Features bulky tetraphenyl groups, creating significant steric hindrance absent in 2-[(phenylthio)methyl]-propenol.
  • Crystallography : Dihedral angles between aromatic rings in tetraphenyl derivatives (84.1–115.0°) suggest conformational flexibility, which may differ in the phenylthio analog due to sulfur’s smaller atomic radius compared to carbon .

Fluorinated 2-Propenoate Polymers

  • Functional Groups: Fluorinated sulfonamide esters (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate) exhibit high thermal stability and hydrophobicity.
  • Comparison : The phenylthio group in 2-[(phenylthio)methyl]-propen-1-ol may offer moderate hydrophobicity but lacks the extreme fluorophilicity of perfluorinated chains. Sulfur’s polarizability could enhance UV stability compared to fluorinated polymers .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-Propen-1-ol, 2-methyl C4H8O 72.11 Primary alcohol, allylic High volatility, polymer precursor
2-[(Phenylthio)methyl]-propen-1-ol C10H12OS ~180.26 Secondary alcohol, thioether Enhanced lipophilicity, potential UV stability
2-Methyl-1,1,3,3-tetraphenylpropan-2-ol C27H24O 364.48 Tertiary alcohol, aromatic Steric hindrance, crystalline solid
Fluorinated 2-propenoate polymers Variable 500–1000+ Fluorinated sulfonamides Thermal stability, hydrophobicity

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